molecular formula C5H10N2OS B078428 Morpholine-4-carbothioamide CAS No. 14294-10-1

Morpholine-4-carbothioamide

Cat. No. B078428
Key on ui cas rn: 14294-10-1
M. Wt: 146.21 g/mol
InChI Key: GSLBUBZXFUYMSW-UHFFFAOYSA-N
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Patent
US08871790B2

Procedure details

To a round-bottom flask was added a solution of N-(morpholine-4-carbonothioyl)benzamide (compound 211.9, 3.00 g, 12.0 mmol, 1.00 equiv) in methanol (20 mL). A solution of sodium hydroxide (1.44 g, 36.0 mmol, 3.00 equiv) in water (20 mL) was added to the reaction. The resulting solution was stirred overnight at 60° C. After cooling to ambient temperature, the organic solvent was removed under reduced pressure. The residue was extracted with 2×20 mL of ethyl acetate/petroleum ether(1:1). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. This resulted in 430 mg (25%) of morpholine-4-carbothioamide as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([NH:9]C(=O)C2C=CC=CC=2)=[S:8])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO.O>[N:1]1([C:7](=[S:8])[NH2:9])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1(CCOCC1)C(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C(=S)NC(C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 2×20 mL of ethyl acetate/petroleum ether(1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
This resulted in 430 mg (25%) of morpholine-4-carbothioamide as a yellow solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1(CCOCC1)C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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